3-(3,4-dimethoxybenzyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
3-(3,4-Dimethoxybenzyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of two 3,4-dimethoxyphenyl groups attached to a 1,2,4-oxadiazole ring
Preparation Methods
The synthesis of 3-(3,4-dimethoxybenzyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole typically involves the reaction of 3,4-dimethoxybenzyl chloride with 3,4-dimethoxybenzonitrile in the presence of a base, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine or potassium carbonate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-(3,4-Dimethoxybenzyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where reagents like sodium hydride or lithium diisopropylamide can be used to replace the methoxy groups with other substituents.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against various pathogens.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent, with promising results in preclinical studies.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxybenzyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of pathogens, leading to cell lysis. In cancer cells, it may induce apoptosis by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
3-(3,4-Dimethoxybenzyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole can be compared with other oxadiazole derivatives, such as:
- 3-(4-Methoxybenzyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole
- 3-(3,4-Dimethoxyphenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole
- 3-(4-Methoxyphenyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-22-14-7-5-12(9-16(14)24-3)10-18-20-19(26-21-18)13-6-8-15(23-2)17(11-13)25-4/h5-9,11H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDZMKGAZPUNES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NOC(=N2)C3=CC(=C(C=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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